2,5-Dibromoisonicotinic acid 2,5-Dibromoisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 942473-59-8
VCID: VC2307071
InChI: InChI=1S/C6H3Br2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11)
SMILES: C1=C(C(=CN=C1Br)Br)C(=O)O
Molecular Formula: C6H3Br2NO2
Molecular Weight: 280.9 g/mol

2,5-Dibromoisonicotinic acid

CAS No.: 942473-59-8

Cat. No.: VC2307071

Molecular Formula: C6H3Br2NO2

Molecular Weight: 280.9 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dibromoisonicotinic acid - 942473-59-8

Specification

CAS No. 942473-59-8
Molecular Formula C6H3Br2NO2
Molecular Weight 280.9 g/mol
IUPAC Name 2,5-dibromopyridine-4-carboxylic acid
Standard InChI InChI=1S/C6H3Br2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11)
Standard InChI Key CLIZDLYBXIPXCR-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1Br)Br)C(=O)O
Canonical SMILES C1=C(C(=CN=C1Br)Br)C(=O)O

Introduction

Chemical Identity and Structure

2,5-Dibromoisonicotinic acid is a dibrominated derivative of isonicotinic acid (pyridine-4-carboxylic acid) with bromine atoms at positions 2 and 5 of the pyridine ring. The carboxylic acid group is positioned at carbon-4, making it an isonicotinic acid derivative.

Basic Identifiers

ParameterValue
Chemical Name2,5-Dibromoisonicotinic acid
Molecular FormulaC₆H₃Br₂NO₂
Molecular Weight280.9 g/mol
CAS Registry Number942473-59-8
European Community (EC) Number675-595-9
Creation Date (PubChem)2009-05-28
Last Modified (PubChem)2025-04-05

Synonyms and Alternative Names

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • 2,5-Dibromopyridine-4-carboxylic acid

  • 2,5-Dibromo-isonicotinicacid

  • 4-Pyridinecarboxylic acid, 2,5-dibromo-

  • 2,5-BIBROMOISONICOTINIC ACID

Physical and Chemical Properties

2,5-Dibromoisonicotinic acid possesses distinct physical and chemical characteristics that influence its behavior in chemical reactions and determine its applications.

PropertyValue
Melting Point184 °C
Boiling Point367.1 °C at 760 mmHg
Density2.202 g/cm³
Refractive Index1.652
Flash Point367.1 °C
LogP2.30480
pKa1.73±0.10 (Predicted)

These values provide reasonable approximations for 2,5-dibromoisonicotinic acid given the structural similarities.

Chemical Properties

As a dihalogenated heterocyclic carboxylic acid, 2,5-dibromoisonicotinic acid exhibits several important chemical properties:

  • Acidity: The compound contains a carboxylic acid group, making it acidic in nature.

  • Electrophilic Sites: The presence of two bromine atoms creates potential sites for nucleophilic substitution reactions.

  • Reactivity: The bromine atoms are particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling.

  • Hydrogen Bonding: The carboxylic acid group can participate in hydrogen bonding, affecting its solubility and crystal structure.

Applications and Uses

2,5-Dibromoisonicotinic acid serves multiple purposes in chemical research and pharmaceutical development.

Pharmaceutical Intermediates

The compound is primarily utilized as an intermediate in pharmaceutical synthesis. Brominated heterocycles like 2,5-dibromoisonicotinic acid serve as versatile building blocks for constructing more complex molecular structures with potential biological activities.

Organic Synthesis

The strategic positioning of the bromine atoms makes this compound valuable in organic synthesis:

  • Cross-Coupling Reactions: The bromine atoms provide reactive sites for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) to form carbon-carbon bonds.

  • Functional Group Modification: Selective functionalization at the bromine positions allows for systematic modification of the pyridine core.

  • Heterocyclic Chemistry: The compound can serve as a starting material for constructing more complex heterocyclic systems.

Hazard StatementDescriptionWarning Category
H302 (33.3%)Harmful if swallowedWarning Acute toxicity, oral
H315 (100%)Causes skin irritationWarning Skin corrosion/irritation
H319 (100%)Causes serious eye irritationWarning Serious eye damage/eye irritation
H335 (100%)May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

The percentages in parentheses indicate the notification ratio from companies that provide hazard codes.

Related Compounds

2,5-Dibromoisonicotinic acid belongs to a family of halogenated pyridine carboxylic acids with various substitution patterns.

Parent and Derivative Compounds

CompoundCAS NumberMolecular FormulaKey Differences
Isonicotinic acid55-22-1C₆H₅NO₂Parent compound without bromine atoms
2-Bromoisonicotinic acid66572-56-3C₆H₄BrNO₂Contains only one bromine atom at position 2
5-Bromonicotinic acid20826-04-4C₆H₄BrNO₂Carboxyl group at position 3 instead of 4
2,6-Dibromoisonicotinic acid2016-99-1C₆H₃Br₂NO₂Bromine atoms at positions 2 and 6
5-Bromo-2-chloroisonicotinic acid886365-31-7C₆H₃BrClNO₂Contains bromine and chlorine atoms
2-Bromo-5-fluoroisonicotinic acid885588-12-5C₆H₃BrFNO₂Contains bromine and fluorine atoms

These structural relatives offer diverse reactivity patterns and applications in pharmaceutical research.

Structural Comparisons

The positional isomers of dibrominated pyridine carboxylic acids demonstrate how subtle structural changes can influence chemical properties and reactivity:

  • 2,5-Dibromoisonicotinic acid vs. 2,5-Dibromonicotinic acid: The position of the carboxylic acid group (4 vs. 3) affects the electronic distribution and consequently the reactivity and acidity.

  • 2,5-Dibromoisonicotinic acid vs. 2,6-Dibromoisonicotinic acid: The different positioning of the second bromine atom creates distinct electronic environments and steric effects, influencing reaction outcomes in substitution and coupling reactions.

Analytical Methods

Various analytical techniques can be employed to identify, characterize, and quantify 2,5-dibromoisonicotinic acid.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H NMR would typically show signals for the two aromatic protons on the pyridine ring. ¹³C NMR would reveal the carbon atoms of the pyridine ring and the carboxylic acid group.

  • IR Spectroscopy: Characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700 cm⁻¹) and C-Br bonds would be present.

  • Mass Spectrometry: The molecular ion peak would display a characteristic isotope pattern due to the presence of two bromine atoms.

Chromatographic Analysis

Gas chromatography and gas chromatography-mass spectrometry have been successfully employed to analyze mixtures containing dihalonicotinic acids, as demonstrated in studies of similar compounds. For GC analysis, derivatization of the carboxylic acid group to form the corresponding methyl ester is typically performed using diazomethane to enhance volatility.

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